molecular formula C14H12N4O B12634253 N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-24-6

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B12634253
CAS-Nummer: 921933-24-6
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: BRZAZKMTDNZWQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a benzotriazine-based compound for research applications. The benzotriazine and benzotriazinone scaffold is recognized in medicinal chemistry as a privileged structure with versatile biological properties . This structure is frequently explored as a key pharmacophore in the design of novel bioactive molecules and can serve as a bioisosteric replacement for other triazolic systems . Researchers investigate benzotriazine derivatives for a wide spectrum of potential activities, which have included antimicrobial, antiprotozoal, and antitumor effects in various studies . For instance, related benzotriazinone compounds have shown promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2) in scientific research . The structural motif is also of significant interest in organic synthesis, where it can be utilized as a synthetic auxiliary or building block for more complex chemical entities . This product is intended for research use by qualified laboratory and scientific personnel only. It is not intended for human or veterinary, household, or any other personal use.

Eigenschaften

CAS-Nummer

921933-24-6

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

N-benzyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H12N4O/c19-18-13-9-5-4-8-12(13)16-14(17-18)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,17)

InChI-Schlüssel

BRZAZKMTDNZWQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3[N+](=N2)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 1,2,4-benzotriazin-3-one under specific conditions. One common method includes the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct as reagents. The reaction is carried out at room temperature under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzyl-1-oxo-1λ5,2,4-Benzotriazin-3-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter spezifischen Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form überführen.

    Substitution: Die Benzylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Benzotriazinonderivaten mit zusätzlichen Sauerstoff-Funktionalitäten führen, während die Reduktion zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-1-oxo-1λ5,2,4-Benzotriazin-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkungsmechanismus von N-Benzyl-1-oxo-1λ5,2,4-Benzotriazin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als α-Glucosidase-Inhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert den Abbau von Kohlenhydraten zu Glukose. Dies führt zu einer Senkung des Blutzuckerspiegels, was für die Behandlung von Diabetes von Vorteil ist .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Key Analogues

Core Structural Differences

The benzotriazine scaffold is modified in various derivatives to tune bioreductive activation and biological activity. Below is a comparative analysis:

Compound Substituents Oxidation State Key Functional Groups Molecular Weight (g/mol) LogP
Tirapazamine 1,4-dioxide; NH₂ at C3 Di-N-oxide 1,4-dioxide, NH₂ 193.16 ~0.5
N-Benzyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine N-Benzyl at C3; 1-oxo Mono-oxo Benzyl, 1-oxo, NH₂ ~255.28 (calculated) ~2.1*
7-Fluoro-1-oxo analogue F at C7; NH₂ at C3; 1-oxo Mono-oxo Fluoro, 1-oxo, NH₂ 164.14 0.4
7-Bromo-1-oxo analogue Br at C7; NH₂ at C3; 1-oxo Mono-oxo Bromo, 1-oxo, NH₂ 246.03 ~1.8
5-Nitro-1-oxo analogue NO₂ at C5; NH₂ at C3; 1-oxo Mono-oxo Nitro, 1-oxo, NH₂ 210.14 (CasNo:763131-40-4) ~0.9

*Estimated based on benzyl group contribution to lipophilicity.

Key Observations:
  • Tirapazamine (1,4-dioxide) exhibits a lower LogP (~0.5) due to its polar di-N-oxide groups, favoring aqueous solubility. In contrast, N-Benzyl-1-oxo derivatives show higher lipophilicity (LogP ~2.1), which may enhance membrane permeability but reduce systemic solubility .
  • Halogenated analogues (7-Fluoro, 7-Bromo) demonstrate moderate LogP values, balancing solubility and bioavailability. The bromo derivative’s higher molecular weight may slow metabolic clearance .

Mechanism of Action and Hypoxic Selectivity

Tirapazamine (Benchmark Compound):
  • Activation: Reduced by intracellular reductases (e.g., NADPH cytochrome P450 reductase) to a radical anion under hypoxia. Oxygen back-oxidizes the radical in normoxic cells, limiting toxicity to hypoxic regions .
  • DNA Damage : Hypoxia stabilizes the radical, leading to hydrogen abstraction from DNA, causing strand breaks and chromosome aberrations. The di-N-oxide structure is critical for this oxygen-dependent cytotoxicity .
N-Benzyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine:
  • However, increased lipophilicity could enhance tumor penetration .
  • Mono-Oxo vs. This may narrow its therapeutic window but reduce off-target toxicity .
Halogenated Analogues:
  • 7-Fluoro and 7-Bromo Derivatives : Halogen atoms at C7 may stabilize the radical intermediate via electron-withdrawing effects, prolonging its half-life and enhancing DNA damage under hypoxia .

Biologische Aktivität

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique benzotriazine core that may interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₁₄H₁₂N₄O
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 921933-24-6

The biological activity of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine primarily revolves around its role as an enzyme inhibitor. Notably, it has been identified as an α-glucosidase inhibitor , which is significant for managing conditions like diabetes mellitus. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing carbohydrate breakdown into glucose and subsequently lowering blood glucose levels.

Biological Activities

Research indicates that N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine exhibits several biological activities:

  • Antidiabetic Activity : As an α-glucosidase inhibitor, it helps in controlling postprandial blood glucose levels.
  • Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
  • Enzyme Inhibition : The compound shows promise in inhibiting various enzymes, which could be beneficial in treating other metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticInhibits α-glucosidase, reducing blood glucose levels
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential to inhibit various metabolic enzymes

Case Studies

  • Antidiabetic Effects : A study conducted on diabetic rat models demonstrated that administration of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine led to a significant reduction in postprandial blood glucose levels compared to control groups.
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent.

Synthetic Routes

N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can be synthesized through the reaction of benzylamine with 1,2,4-benzotriazin-3-one under controlled conditions. Common reagents include:

  • Reagents : 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (DMF).

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and benzyl group integration. For example, aromatic protons appear in δ 7.2–8.5 ppm, while the N-benzyl methylene group resonates near δ 4.5–5.0 ppm.
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzotriazinone core. A related compound, N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]acrylamide, was structurally validated using this method, highlighting the importance of crystallographic data for stereochemical assignments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₃H₁₁N₃O).

How can computational methods like molecular docking predict the biological activity of benzotriazin-3-amine derivatives?

Advanced Research Question
Molecular docking evaluates binding affinity to target proteins (e.g., DNA repair enzymes or kinases). For anticancer applications:

  • Target Selection : Prioritize proteins overexpressed in cancer cells, such as topoisomerase II or EGFR.
  • Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions. A study on benzotriazinones demonstrated strong binding to HepG2 liver carcinoma cell targets, correlating with in vitro cytotoxicity .
  • Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with experimental IC₅₀ values from MTT assays .

What strategies are employed to resolve contradictions in biological activity data across different studies of benzotriazinone derivatives?

Advanced Research Question
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Protocols : Adopt consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation) .
  • Structural Verification : Confirm compound purity via HPLC (>95%) and characterize by ¹H NMR to rule out degradation products.
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., Tirapazamine derivatives) to identify trends in substituent effects .

What purification techniques are recommended for isolating N-Benzyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine from complex reaction mixtures?

Basic Research Question

  • Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/EtOAc) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., regioisomeric benzotriazinones) .

How do structural modifications at the N-benzyl position influence the anticancer efficacy of benzotriazin-3-amine compounds?

Advanced Research Question
Modifications at the N-benzyl group alter steric bulk and electronic properties:

  • Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents enhance DNA intercalation, as seen in Tirapazamine analogs .
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding to narrow enzymatic pockets.
  • Biological Validation : Compare IC₅₀ values of derivatives in cell viability assays. For example, N-Arylbenzotriazinones showed 3–5× higher potency against HepG2 cells than non-aryl analogs .

What are the key considerations in designing experiments to evaluate the antimicrobial activity of benzotriazin-3-amine derivatives?

Basic Research Question

  • Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum potential.
  • Dose-Response Curves : Determine minimum inhibitory concentration (MIC) via broth microdilution (ISO 20776-1).
  • Mechanistic Studies : Combine time-kill assays with membrane permeability tests (e.g., SYTOX Green uptake) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.